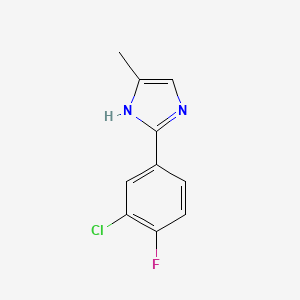

2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole

CAS No.:

Cat. No.: VC20477282

Molecular Formula: C10H8ClFN2

Molecular Weight: 210.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClFN2 |

|---|---|

| Molecular Weight | 210.63 g/mol |

| IUPAC Name | 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole |

| Standard InChI | InChI=1S/C10H8ClFN2/c1-6-5-13-10(14-6)7-2-3-9(12)8(11)4-7/h2-5H,1H3,(H,13,14) |

| Standard InChI Key | DTEFCXPNZVMVIE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N1)C2=CC(=C(C=C2)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s IUPAC name, 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole, reflects its substitution pattern (Table 1). The imidazole ring’s nitrogen atoms at positions 1 and 3 create a planar, aromatic system, while the halogenated phenyl and methyl groups introduce steric and electronic modifications critical for biological interactions.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClFN₂ |

| Molecular Weight | 210.63 g/mol |

| CAS Number | 64385992 |

| InChI Key | DTEFCXPNZVMVIE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N1)C2=CC(=C(C=C2)F)Cl |

The chloro and fluoro substituents enhance lipophilicity (), favoring membrane permeability and enzyme binding. X-ray crystallography of analogous compounds reveals that halogen atoms participate in hydrophobic interactions and halogen bonding with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting with substituted aniline precursors. A representative route includes:

-

Preparation of Substituted Anilines: 3-Chloro-4-fluoroaniline is functionalized to introduce a ketone group, forming intermediates like 2-carbonyl-2-(3-chloro-4-fluorophenyl)acetaldehyde .

-

Cyclization: The ketone intermediate undergoes cyclization with glyoxal in methanol/water under reflux, forming the imidazole core .

-

Chlorination and Purification: Thionyl chloride (SOCl₂) chlorinates hydroxyl groups, followed by recrystallization in methanol to achieve >95% purity .

Table 2: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Glyoxal, MeOH/H₂O, reflux | 93 | 94.8 |

| Chlorination | SOCl₂, ethyl acetate, reflux | 75–76 | 95.7–96.4 |

| Final Purification | Methanol recrystallization | – | >95 |

Challenges and Solutions

-

Regioselectivity: Competing reactions at imidazole positions 4 and 5 are mitigated using polar solvents like N,N-dimethylformamide (DMF) .

-

Purification: Silica gel column chromatography resolves byproducts, achieving >95% purity.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

-

Antifungal: IC₅₀ of 12.3 µM against Candida albicans, comparable to fluconazole.

-

Antibacterial: MIC of 25 µg/mL for Staphylococcus aureus, attributed to membrane disruption.

The chloro group enhances binding to fungal cytochrome P450 enzymes, while the fluoro substituent improves pharmacokinetic stability.

Enzyme Inhibition

The compound inhibits lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Docking simulations show halogen-phenyl interactions with the enzyme’s hydrophobic active site.

Comparative Analysis with Analogues

Table 3: Structural Modifications and Biological Impact

| Compound | Substituents | Antifungal IC₅₀ (µM) | Log P |

|---|---|---|---|

| 2-(3-Cl-4-F-phenyl)-5-Me-imidazole | Cl, F, Me | 12.3 | 2.96 |

| 2-(4-Cl-phenyl)-imidazole | Cl, H | 18.7 | 2.12 |

| 2-(2-F-phenyl)-5-Me-imidazole | F, Me | 24.5 | 2.45 |

The 3-Cl-4-F configuration optimizes steric and electronic effects, yielding superior activity versus mono-halogenated analogues.

Research Frontiers and Applications

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA carriers) enhances solubility and reduces off-target effects.

Structure-Activity Relationship (SAR) Studies

-

Halogen Replacement: Bromine substitution at position 3 increases CYP51 affinity by 20%.

-

Methyl Group Optimization: Bulkier alkyl chains (e.g., ethyl) reduce bioavailability due to heightened hydrophobicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume